3,5-dimethyl-1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1H-pyrazole
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Overview
Description
3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a sulfone group attached to a triisopropylphenyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE typically involves the condensation of 3,5-dimethylpyrazole with a sulfonyl chloride derivative of 2,4,6-triisopropylphenyl. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under appropriate conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of new ligands and catalysts in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact pathway depends on the enzyme and the biological context in which the compound is used .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler analog without the sulfone and triisopropylphenyl groups.
2,4,6-Triisopropylphenyl Sulfone: Lacks the pyrazole ring but retains the sulfone and triisopropylphenyl moiety.
3,5-Dimethyl-4-nitropyrazole: Contains a nitro group instead of the sulfone group.
Uniqueness: The uniqueness of 3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the sulfone group attached to a bulky triisopropylphenyl moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H30N2O2S |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
InChI |
InChI=1S/C20H30N2O2S/c1-12(2)17-10-18(13(3)4)20(19(11-17)14(5)6)25(23,24)22-16(8)9-15(7)21-22/h9-14H,1-8H3 |
InChI Key |
UQXRQTGOOBUWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C |
Origin of Product |
United States |
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